![molecular formula C11H18N2S B15273262 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group and an amino group on a methylpentyl chain. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine typically involves the reaction of pyridine derivatives with thiols and amines. One common method is the condensation of 2-chloropyridine with 2-amino-3-methylpentanethiol under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified pyridine derivatives
Substitution: Various substituted pyridine compounds
科学的研究の応用
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Another pyridine derivative with similar structural features but different functional groups.
2-Amino-4-methylpyridine: A simpler pyridine derivative with an amino group and a methyl group.
Uniqueness
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H18N2S |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
3-methyl-1-pyridin-2-ylsulfanylpentan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-3-9(2)10(12)8-14-11-6-4-5-7-13-11/h4-7,9-10H,3,8,12H2,1-2H3 |
InChIキー |
UOPQACVMNVOEOV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CSC1=CC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


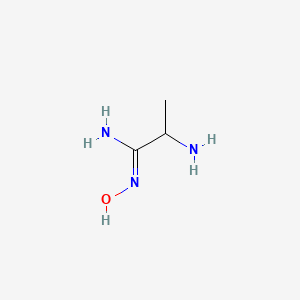
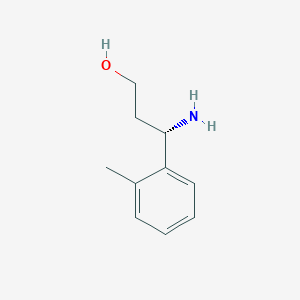
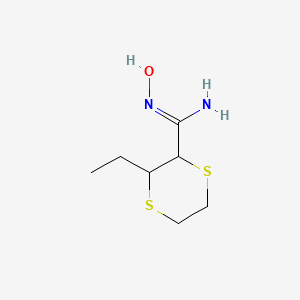

![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
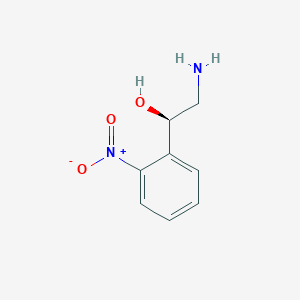
amine](/img/structure/B15273204.png)
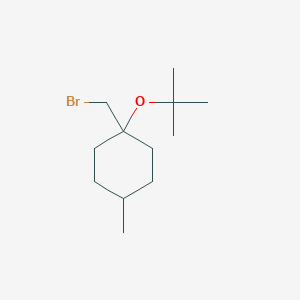
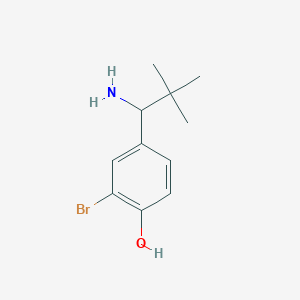
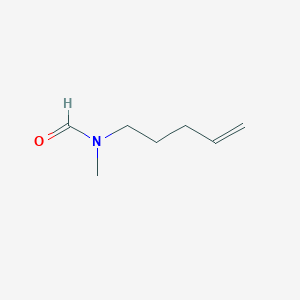
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

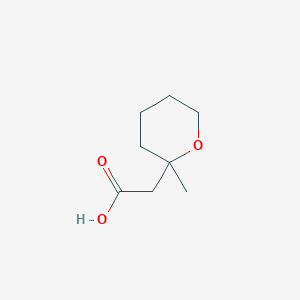
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
